4-Hexen-1-ol, 5-methyl-2-methylene-
Description
Contextualization of Allylic Alcohols and Branched Olefins in Organic Synthesis
Allylic alcohols are a crucial class of organic compounds characterized by a hydroxyl group (-OH) attached to a carbon atom adjacent to a carbon-carbon double bond. sltchemicals.com This structural motif imparts distinct reactivity, making them versatile building blocks in organic synthesis. sltchemicals.com They can serve as precursors for a wide array of chemical transformations, acting as allylation reagents, sources for aldehydes and ketones, and intermediates in the synthesis of more complex molecules like allylic amines and esters. benthamdirect.comorganic-chemistry.org The synthesis of allylic alcohols itself is a significant area of research, with methods including the allylic oxidation of olefins, addition reactions to carbonyls, and various named reactions like the Prins and Morita-Baylis-Hillman reactions. wikipedia.org
Branched olefins, or alkenes with non-linear carbon chains, are also of high importance, particularly as components in polymer production and as starting materials for bulk chemicals. researchgate.net The controlled synthesis of branched olefins from simple and abundant feedstocks like ethylene (B1197577) is an ongoing challenge and a key goal in industrial chemistry. researchgate.net Research in this area focuses on developing selective catalytic processes to produce specific branched isomers. researchgate.net The combination of an allylic alcohol and a branched olefin structure, as seen in 4-Hexen-1-ol, 5-methyl-2-methylene-, presents a molecule with multiple reactive sites, offering a rich platform for synthetic exploration.
Significance of 4-Hexen-1-ol, 5-methyl-2-methylene- in Specialized Chemical Paradigms
4-Hexen-1-ol, 5-methyl-2-methylene- is a monoterpenoid alcohol. While it is structurally related to more commonly known natural products like lavandulol (B192245), its specific arrangement of functional groups defines its unique chemical character. nist.govvulcanchem.com The systematic IUPAC name designates a six-carbon chain with a hydroxyl group at the first carbon, a methylene (B1212753) (C=CH₂) group at the second, a double bond between the fourth and fifth carbons, and a methyl group at the fifth carbon. vulcanchem.com
This compound can undergo a variety of chemical reactions typical for alkene-functionalized alcohols. These include oxidation to form the corresponding aldehyde or carboxylic acid, reduction to the saturated alcohol, and nucleophilic substitution at the hydroxyl group. Its synthesis can be approached through methods like Grignard reactions or the acid-catalyzed isomerization of related terpenoids like lavandulol. vulcanchem.com In research, it serves as a precursor in the synthesis of other organic compounds.
Table 1: Physicochemical Properties of 4-Hexen-1-ol, 5-methyl-2-methylene-
| Property | Value |
|---|---|
| Molecular Formula | C8H14O |
| Molecular Weight | 126.20 g/mol |
| IUPAC Name | 5-methyl-2-methylidenehex-4-en-1-ol |
| InChI Key | FHNVFAPYEHSMHM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC(=C)CO)C |
Data sourced from multiple references.
Overview of Research Trajectories for Alkene-Functionalized Alcohols
The research landscape for alkene-functionalized alcohols, including allylic alcohols, is dynamic and expanding. A major focus is the development of novel catalytic methods to enhance synthetic efficiency and selectivity. This includes strategies for C-H functionalization, which allow for the direct modification of the alkene moiety, and olefin metathesis, a powerful tool for forming new carbon-carbon double bonds. researchgate.netprinceton.edu
Recent advancements have explored tandem catalysis, where a single catalyst promotes multiple transformations in one pot, such as the conversion of primary alcohols into olefins through a C-C bond cleavage. nih.gov Furthermore, the enantioselective synthesis of chiral alcohols from alkenes using water is a highly sought-after transformation, with directed evolution of enzymes like styrene (B11656) hydratases showing promise. researchgate.net The development of more sustainable production methods for alkenes and their derivatives is also a significant goal. numberanalytics.com These research directions aim to increase the flexibility of synthetic routes and open up new applications for alkene-functionalized alcohols in fields ranging from materials science to pharmaceuticals. nih.govnumberanalytics.com
Structure
3D Structure
Properties
CAS No. |
80719-96-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
5-methyl-2-methylidenehex-4-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-7(2)4-5-8(3)6-9/h4,9H,3,5-6H2,1-2H3 |
InChI Key |
FHNVFAPYEHSMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=C)CO)C |
Origin of Product |
United States |
Structural and Stereochemical Considerations in 4 Hexen 1 Ol, 5 Methyl 2 Methylene Research
Elucidation of Constitutional Isomerism and Positional Variability of Double Bonds
Constitutional isomers, also known as structural isomers, share the same molecular formula but have different connectivity of atoms. For C₈H₁₄O, numerous constitutional isomers exist beyond the specified "4-hexen-1-ol, 5-methyl-2-methylene-" framework. Even within this named structure, the potential for positional variability of the double bonds and methyl group creates a subset of related isomers.
For instance, shifting the position of the double bonds or the methyl group along the carbon chain would result in different constitutional isomers. Some examples of related constitutional isomers include:
5-methyl-2-methylene-4-hexen-1-ol : The specified compound.
5-methyl-3-methylene-4-hexen-1-ol : An isomer where the exocyclic double bond is at a different position.
4-methyl-2-methylene-4-hexen-1-ol : An isomer with a different methyl group position.
Positional Isomers of the Double Bond : The double bond within the hexene chain could be shifted to other positions, such as in 2-hexen-1-ol or 3-hexen-1-ol derivatives, further increasing the number of possible constitutional isomers. foodb.canist.gov
The specific placement of the double bonds at the 2 (as a methylene (B1212753) group) and 4 positions, along with the methyl group at position 5, defines the unique chemical identity of 4-hexen-1-ol, 5-methyl-2-methylene-. The differentiation of these isomers is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry.
A related compound, lavandulol (B192245), which is 5-methyl-2-(1-methylethenyl)-4-hexen-1-ol, provides a reference for the types of constitutional isomers that can exist. nist.gov Its structural analysis helps in understanding the complexities that can arise from slight changes in the molecular structure.
Analysis of Stereoisomeric Forms of 4-Hexen-1-ol, 5-methyl-2-methylene-
Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For 4-hexen-1-ol, 5-methyl-2-methylene-, two main types of stereoisomerism are of interest: E/Z isomerism at the internal double bond and the potential for a chiral center.
The presence of a double bond at the C4-C5 position of the hexene chain introduces the possibility of E/Z isomerism. This type of isomerism arises due to the restricted rotation around the carbon-carbon double bond. studymind.co.uk The configuration is determined by assigning priorities to the substituents on each carbon of the double bond based on atomic number.
Z-isomer : The higher priority groups on each carbon of the double bond are on the same side.
E-isomer : The higher priority groups on each carbon of the double bond are on opposite sides.
For 4-hexen-1-ol, 5-methyl-2-methylene-, the substituents on the C4-C5 double bond are a hydrogen and a C3H5O group on C4, and two methyl groups on C5. Since the two substituents on C5 are identical (methyl groups), there is no E/Z isomerism possible for this specific compound.
However, in closely related structures where the substituents on each carbon of the double bond are different, E/Z isomerism is a critical feature. For example, in the related compound 4-hexen-3-ol, four stereoisomers exist due to both a chiral center and E/Z isomerism. chegg.com
| Compound | Substituents on C4 | Substituents on C5 | E/Z Isomerism Possible? |
|---|---|---|---|
| 4-Hexen-1-ol, 5-methyl-2-methylene- | -H, -CH2-C(=CH2)-CH2OH | -CH3, -CH3 | No |
| (E)-5-Methyl-2-hexen-1-ol | -H, -CH2OH | -H, -CH(CH3)2 | Yes |
| (Z)-4-Hexen-1-ol | -H, -CH2CH2OH | -H, -CH3 | Yes |
A chiral center is a carbon atom that is attached to four different groups. youtube.com Molecules with a single chiral center are chiral and can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers are often designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules.
In the case of 4-hexen-1-ol, 5-methyl-2-methylene-, let's examine the potential for a chiral center. The carbon atoms in the chain are as follows:
C1 is bonded to -OH and two hydrogens. Not chiral.
C2 is part of a double bond. Not a chiral center.
C3 is bonded to two hydrogens. Not chiral.
C4 is part of a double bond. Not a chiral center.
C5 is bonded to two methyl groups and is part of a double bond. Not a chiral center.
The methyl carbons are not chiral.
Therefore, 4-hexen-1-ol, 5-methyl-2-methylene- does not possess a chiral center and is an achiral molecule. It does not have enantiomers.
However, many related monoterpene alcohols are chiral. For instance, lavandulol, which has an isopropenyl group at C2, possesses a chiral center at this position and exists as (R)- and (S)-enantiomers. nist.govnist.gov The study of such chiral terpenes is a significant area of research, often employing techniques like chiral gas chromatography to separate and quantify the enantiomers. gcms.czresearchgate.net The synthesis of these compounds often relies on starting materials from the "chiral pool," which are naturally abundant chiral molecules. acs.orgnih.gov
Conformational Analysis and Energy Landscapes of 4-Hexen-1-ol, 5-methyl-2-methylene-
Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. These different arrangements are called conformations or conformers. The relative energies of these conformers determine the molecule's preferred shape and can influence its reactivity.
For 4-hexen-1-ol, 5-methyl-2-methylene-, rotation is possible around the C1-C2, C2-C3, and C3-C4 single bonds. The energy landscape of the molecule would be a complex function of these rotational angles, with energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them.
The key factors influencing the conformational preferences include:
Torsional Strain : Arising from the eclipsing of bonds on adjacent atoms.
Steric Strain : Resulting from non-bonded atoms being forced into close proximity.
Intramolecular Hydrogen Bonding : The potential for a hydrogen bond between the hydroxyl group at C1 and the pi electrons of the double bonds could stabilize certain conformations.
Synthetic Methodologies for 4 Hexen 1 Ol, 5 Methyl 2 Methylene and Its Precursors
Retrosynthetic Analysis of the 4-Hexen-1-ol, 5-methyl-2-methylene- Framework
A retrosynthetic analysis of the 4-Hexen-1-ol, 5-methyl-2-methylene- framework reveals several key disconnections that have formed the basis for various synthetic approaches. The primary disconnection often involves the carbon-carbon bond formed between the isoprene (B109036) or a related C5 synthon and the remainder of the molecule. researchgate.netnih.gov This strategy highlights the importance of isoprenylation reactions in the synthesis of this and related terpene derivatives. researchgate.net
One common retrosynthetic pathway involves disconnecting the molecule at the C2-C3 bond, leading to an isoprenyl synthon and a five-carbon aldehyde precursor, such as isovaleraldehyde (B47997). scielo.br This approach is foundational to many syntheses that utilize the reaction of an isoprenyl organometallic reagent with an appropriate aldehyde. scielo.brgoogle.com
Another strategic disconnection can be made at the C4-C5 double bond, suggesting an olefin metathesis approach. This would involve a precursor diene that can undergo a ring-closing metathesis followed by a subsequent ring-opening or a direct cross-metathesis to form the target acyclic structure. researchgate.net
Furthermore, the allylic alcohol functionality suggests a disconnection leading to a carbonyl compound and a suitable vinyl organometallic reagent. This is exemplified by strategies that involve the addition of a vinyl Grignard or a related reagent to an aldehyde. tandfonline.com
Stereoselective and Enantioselective Synthesis Approaches to 4-Hexen-1-ol, 5-methyl-2-methylene-
The biological activity of 4-Hexen-1-ol, 5-methyl-2-methylene- is often stereospecific, necessitating the development of stereoselective and enantioselective synthetic methods.
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of 4-Hexen-1-ol, 5-methyl-2-methylene-. frontiersin.org These methods often involve the use of chiral catalysts to control the stereochemical outcome of key carbon-carbon bond-forming reactions. For instance, asymmetric allylation and isoprenylation of aldehydes have been successfully employed. researchgate.nettandfonline.com
One notable approach utilizes a chiral boron-based reagent, B-isoprenyldiisopinocampheylborane, which reacts with isovaleraldehyde to produce ipsenol (B191551) in high enantiomeric excess (ee). google.com This method allows for the synthesis of either enantiomer of ipsenol by selecting the appropriate stereoisomer of the diisopinocampheylborane (B13816774) reagent. google.com The reaction proceeds through a chair-like transition state where the chiral ligands on the boron atom effectively control the facial selectivity of the aldehyde addition.
Another example involves the use of tartrate esters of (2-bromoallyl)boronic acid as a chiral reagent for the enantioselective synthesis of a key intermediate. tandfonline.comtandfonline.com The subsequent palladium-catalyzed cross-coupling reaction with a vinyl magnesium bromide yields the final product with good enantioselectivity. tandfonline.com
Chiral auxiliaries offer another robust strategy for controlling stereochemistry during the synthesis of 4-Hexen-1-ol, 5-methyl-2-methylene-. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a subsequent reaction. wikipedia.org
In the context of ipsenol synthesis, chiral auxiliaries have been employed to direct aldol (B89426) condensations and other C-C bond-forming reactions. For example, a six-step synthesis of (S)-(-)-ipsenol utilizes an asymmetric aldol condensation as a key step, where a chiral auxiliary attached to one of the reactants dictates the stereochemistry of the newly formed stereocenter. researchgate.net Another strategy involves the use of chiral auxiliaries derived from readily available natural products like camphor (B46023) or ephedrine. sigmaaldrich.comresearchgate.net These auxiliaries can be attached to a precursor molecule, and their steric bulk and electronic properties guide the approach of incoming reagents, leading to a high degree of diastereoselectivity. researchgate.net After the key stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgnumberanalytics.com For instance, pseudoephenamine has been demonstrated as a practical chiral auxiliary in asymmetric alkylation reactions, offering high diastereoselectivities. nih.gov
| Strategy | Key Reagents/Auxiliaries | Typical Enantiomeric Excess (ee) | Reference |
| Asymmetric Isoprenylation | B-isoprenyldiisopinocampheylborane | 96% | google.com |
| Asymmetric Allylboration | Tartrate esters of (2-bromoallyl)boronic acid | 90-93% | tandfonline.comtandfonline.com |
| Chiral Auxiliary Directed Aldol | Camphor-derived auxiliaries | High diastereoselectivity | researchgate.net |
Olefin Metathesis Approaches to the 4-Hexen-1-ol, 5-methyl-2-methylene- Scaffold
Olefin metathesis has become a powerful and versatile tool in organic synthesis, and its application to the synthesis of 4-Hexen-1-ol, 5-methyl-2-methylene- has been explored. wikipedia.orgresearchgate.net This reaction, catalyzed by transition metal complexes, particularly those of ruthenium and molybdenum, allows for the efficient formation of carbon-carbon double bonds. wikipedia.org
A potential strategy for constructing the 4-Hexen-1-ol, 5-methyl-2-methylene- scaffold is through a ring-closing metathesis (RCM) of a suitable acyclic diene precursor. nih.govunl.eduyoutube.com This approach would involve synthesizing a diene with the appropriate substitution pattern, which upon treatment with a metathesis catalyst, would cyclize to form a cyclic intermediate. Subsequent ring-opening of this intermediate would then yield the desired acyclic product.
Cross-metathesis (CM) offers a more direct route. In this approach, two different olefins are reacted in the presence of a metathesis catalyst to form a new olefin product. For the synthesis of 4-Hexen-1-ol, 5-methyl-2-methylene-, a potential CM reaction could involve the coupling of a terminal olefin containing the alcohol functionality with an appropriately substituted olefin to form the internal double bond of the target molecule. The development of highly active and functional group tolerant catalysts, such as the Grubbs and Schrock catalysts, has made such transformations more feasible. wikipedia.org While the application of olefin metathesis to the synthesis of this specific compound is not as extensively documented as other methods, it represents a potentially efficient and atom-economical approach. researchgate.netresearchgate.net
Multi-Component Reactions for Constructing the 4-Hexen-1-ol, 5-methyl-2-methylene- Structure
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. organic-chemistry.orgwikipedia.org These reactions are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules. frontiersin.org
While specific named multi-component reactions for the direct synthesis of 4-Hexen-1-ol, 5-methyl-2-methylene- are not prominently reported, the principles of MCRs can be applied to construct key fragments or precursors. For instance, a one-pot reaction sequence that combines several transformations can be considered a type of multi-component process. An example in the synthesis of ipsenol involves a one-pot reaction sequence for the isoprenylation of aldehydes. google.com This process, while perhaps not a classical MCR, embodies the efficiency of combining multiple steps without isolating intermediates.
The development of new MCRs is an active area of research, and it is conceivable that a novel MCR could be designed for the convergent synthesis of the 4-Hexen-1-ol, 5-methyl-2-methylene- framework. Such a reaction might involve, for example, the coupling of an aldehyde, an isoprene-like component, and another small molecule in a single catalytic cycle.
Biocatalytic Pathways to 4-Hexen-1-ol, 5-methyl-2-methylene- and Related Structures
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. frontiersin.org Terpene synthases (TSs) are a class of enzymes that catalyze the formation of a vast array of terpenoid natural products from simple isoprenoid pyrophosphate precursors. nih.gov
The biosynthesis of 4-Hexen-1-ol, 5-methyl-2-methylene- in nature is mediated by such enzymatic processes. While the specific enzymes from Ips species responsible for its production are a subject of ongoing research, the general principles of terpene biosynthesis provide a blueprint for biocatalytic approaches. These reactions typically proceed through carbocationic intermediates generated from the ionization of geranyl pyrophosphate (GPP) or other prenyl pyrophosphates. nih.gov The folding of the enzyme's active site then guides the carbocation through a series of cyclizations, rearrangements, and ultimately termination by quenching with water or deprotonation to yield the final terpene alcohol. nih.gov
Engineered microorganisms or isolated enzymes could potentially be used for the production of 4-Hexen-1-ol, 5-methyl-2-methylene-. By identifying and heterologously expressing the responsible terpene synthase gene in a suitable host like E. coli or yeast, it may be possible to produce the compound from simple sugar feedstocks. nih.gov Furthermore, enzymatic reactions have been employed in the chemoenzymatic synthesis of pheromones, for example, using lipases for the resolution of racemic intermediates to obtain enantiomerically pure products. researchgate.net
Chemical Reactivity and Mechanistic Studies of 4 Hexen 1 Ol, 5 Methyl 2 Methylene
Olefin Reactivity: Electrophilic Additions and Cycloaddition Reactions
The two olefinic groups in ipsenol (B191551), a terminal methylene (B1212753) and an internal double bond, are sites of rich chemical reactivity. These double bonds can readily undergo electrophilic addition and cycloaddition reactions.
Electrophilic addition reactions are initiated by the interaction of an electrophile with the electron-rich pi bond of the alkene. libretexts.orgyoutube.comlibretexts.orgyoutube.com The reaction typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. youtube.comyoutube.com The regioselectivity of the addition often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation. libretexts.org
In the case of ipsenol, the terminal methylene group and the internal double bond present two potential sites for electrophilic attack. The relative reactivity of these two sites would depend on factors such as steric hindrance and the stability of the resulting carbocation intermediates.
Cycloaddition reactions, another important class of reactions for olefins, involve the concerted or stepwise formation of a cyclic molecule from two or more unsaturated molecules. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, though other cycloadditions are also possible. The feasibility of cycloaddition reactions with ipsenol would depend on the specific dienophile or dipolarophile used and the reaction conditions.
The stereochemical outcome of addition reactions to the alkene moieties in ipsenol is a critical aspect, particularly given the inherent chirality of the molecule. Addition reactions can proceed via syn or anti addition, where the new substituents add to the same or opposite faces of the double bond, respectively. masterorganicchemistry.com The stereochemistry of the product is determined by the reaction mechanism. masterorganicchemistry.comyoutube.com
For example, catalytic hydrogenation typically results in syn addition, while halogenation often proceeds via anti addition through a halonium ion intermediate. The presence of the existing chiral center in ipsenol can influence the stereochemical course of these reactions, potentially leading to the formation of diastereomers. The degree of diastereoselectivity would depend on the nature of the reagent, the catalyst, and the reaction conditions.
Hydroxyl Group Transformations: Esterification, Etherification, and Oxidation Pathways
The primary hydroxyl group in ipsenol is another key functional group that dictates its chemical behavior. It can undergo a variety of transformations, including esterification, etherification, and oxidation. nih.gov
Esterification: Ipsenol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. wikipedia.orgyoutube.commasterorganicchemistry.com The reaction is an equilibrium process, and measures such as removing the water formed can drive it to completion. wikipedia.orgmasterorganicchemistry.com
Etherification: The hydroxyl group can also be converted into an ether. This can be achieved through various methods, such as the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.
Oxidation: The primary alcohol group of ipsenol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. organic-chemistry.org Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are typically used to stop the oxidation at the aldehyde stage. organic-chemistry.orgyoutube.comyoutube.com Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will typically oxidize the primary alcohol to a carboxylic acid.
| Transformation | Reagent(s) | Product Type |
| Esterification | Carboxylic acid, acid catalyst | Ester |
| Etherification | Alkyl halide, base | Ether |
| Oxidation (mild) | PCC, Swern reagents | Aldehyde |
| Oxidation (strong) | KMnO4, H2CrO4 | Carboxylic Acid |
Rearrangement Reactions Involving the Allylic Alcohol System
The allylic alcohol functionality in ipsenol makes it susceptible to various rearrangement reactions. These reactions often involve the migration of a group to an adjacent atom, leading to a structural isomer of the original molecule. wiley-vch.dewikipedia.orgmasterorganicchemistry.com
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the herts.ac.ukherts.ac.uk-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While ipsenol itself is an allylic alcohol, it can be converted to an allyl vinyl ether, which can then undergo a Claisen rearrangement upon heating. organic-chemistry.org This would result in a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com
Several variations of the Claisen rearrangement exist, such as the Johnson-Claisen and Ireland-Claisen rearrangements, which allow for the formation of γ,δ-unsaturated esters and carboxylic acids, respectively. wikipedia.orglibretexts.org These transformations proceed through different intermediates but follow the same fundamental pericyclic pathway. wikipedia.org The stereochemistry of the starting allylic alcohol can influence the stereochemistry of the newly formed chiral center in the product.
Related pericyclic reactions, such as the Cope rearrangement, which involves the herts.ac.ukherts.ac.uk-sigmatropic rearrangement of a 1,5-diene, could also be envisioned with derivatives of ipsenol. masterorganicchemistry.com
Catalytic Hydrogenation and Selective Reduction of 4-Hexen-1-ol, 5-methyl-2-methylene-
Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes using hydrogen gas and a metal catalyst (e.g., palladium, platinum, nickel). In the case of ipsenol, both the terminal methylene group and the internal double bond can be hydrogenated.
Selective reduction of one of the double bonds in the presence of the other presents a synthetic challenge. The relative reactivity of the two double bonds towards hydrogenation can be influenced by the choice of catalyst and reaction conditions. Generally, less sterically hindered double bonds are hydrogenated more readily.
Alternatively, chemoselective reducing agents can be employed to target one functional group over another. For instance, certain reagents might selectively reduce the aldehyde or ketone that could be formed from the oxidation of the alcohol, while leaving the double bonds intact. rsc.org The choice of reducing agent is crucial for achieving the desired transformation. rsc.org
| Reaction | Reagent(s) | Functional Group Transformed | Product Functional Group |
| Catalytic Hydrogenation | H2, Pd/C | Alkenes | Alkanes |
| Chemoselective Reduction | e.g., NaBH4 (on a corresponding ketone) | Ketone | Alcohol |
Transition Metal-Catalyzed Coupling Reactions of 4-Hexen-1-ol, 5-methyl-2-methylene-
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. umb.edursc.orgnih.govresearchgate.netmdpi-res.com While ipsenol itself may not be a direct substrate for many standard cross-coupling reactions, its derivatives can participate in such transformations.
For example, the hydroxyl group could be converted into a good leaving group, such as a triflate or a halide. This would allow the molecule to act as an electrophilic partner in coupling reactions like the Suzuki, Stille, or Heck reactions. These reactions typically employ palladium catalysts and couple the electrophile with an organometallic nucleophile (e.g., organoboron, organotin) or an alkene. umb.edu
Alternatively, the terminal alkene could potentially participate in certain transition metal-catalyzed reactions, such as hydroformylation or Heck-type reactions, depending on the specific catalytic system employed. The success of these reactions would depend on the development of suitable catalysts that can operate selectively in the presence of the other functional groups in the molecule.
Radical Reactions Involving 4-Hexen-1-ol, 5-methyl-2-methylene-
The study of radical reactions provides a unique avenue for the synthesis of complex molecular architectures, often under mild conditions with high functional group tolerance. wikipedia.org For 4-Hexen-1-ol, 5-methyl-2-methylene-, also known as lavandulol (B192245), the presence of two distinct olefinic moieties—a 1,1-disubstituted terminal alkene and a trisubstituted internal alkene—offers intriguing possibilities for intramolecular radical cyclization reactions. While specific studies on the radical reactions of 4-Hexen-1-ol, 5-methyl-2-methylene- are not extensively documented in the literature, the reactivity of structurally analogous acyclic terpenes and unsaturated alcohols provides a strong basis for predicting its behavior.
Intramolecular radical cyclization is a powerful tool for the construction of cyclic systems, and the regioselectivity of such reactions is a critical aspect. wikipedia.org For a radical generated at a position allylic to one of the double bonds or on the hydroxyl-bearing carbon of 4-Hexen-1-ol, 5-methyl-2-methylene-, several cyclization pathways are conceivable, leading to the formation of five- or six-membered rings. The relative rates of these cyclization pathways are governed by stereoelectronic factors and the stability of the resulting cyclic radical intermediates.
The following table outlines plausible radical cyclization reactions of a hypothetical radical precursor derived from 4-Hexen-1-ol, 5-methyl-2-methylene-, based on known reactivity patterns of similar acyclic terpenes.
| Reactant/Precursor | Radical Initiator/Mediator | Solvent | Temperature (°C) | Plausible Product(s) | Reference Analogy |
|---|---|---|---|---|---|
| Bromo-derivative of 4-Hexen-1-ol, 5-methyl-2-methylene- | Bu3SnH, AIBN | Benzene | 80 | Cyclopentane (B165970) and/or Cyclohexane (B81311) derivatives | societechimiquedefrance.fr |
| Thio-derivative of 4-Hexen-1-ol, 5-methyl-2-methylene- | (PhS)2, hv | Toluene | 25 | Cyclized sulfide (B99878) adducts | mdpi.com |
| Xanthate derivative of 4-Hexen-1-ol, 5-methyl-2-methylene- | Lauroyl peroxide | Dichloromethane | Reflux | Cyclized xanthate adducts | societechimiquedefrance.fr |
Mechanistic studies on the radical cyclization of acyclic terpenes have revealed the importance of the conformational arrangement of the substrate in the transition state, which dictates the stereochemical outcome of the reaction. rsc.org For 4-Hexen-1-ol, 5-methyl-2-methylene-, the formation of various stereoisomers of the cyclized products would be expected, with the distribution depending on the preferred chair-like or boat-like transition states.
Computational and Theoretical Investigations of 4 Hexen 1 Ol, 5 Methyl 2 Methylene
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic structure of 4-hexen-1-ol, 5-methyl-2-methylene-. These calculations can provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. For unsaturated alcohols like 4-hexen-1-ol, 5-methyl-2-methylene-, the HOMO is typically associated with the π-electrons of the carbon-carbon double bonds, while the LUMO is often a π* antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For similar monoterpenes, the HOMO energy has been found to be a key indicator of their reactivity. For instance, in a study of limonene (B3431351) and other monoterpenes, limonene was found to react more readily than cymene or menthol (B31143) but with more difficulty than thymol (B1683141) and pinene, a trend that was correlated with their respective HOMO energies. mdpi.com
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms of terpenes and related compounds, providing valuable insights into their molecular geometries and electronic structures. dergipark.org.tr
For a molecule like 4-hexen-1-ol, 5-methyl-2-methylene-, DFT calculations can be employed to explore various potential reaction pathways, such as oxidation, reduction, and addition reactions. By calculating the energies of reactants, products, and transition states, researchers can determine the most favorable reaction pathways and predict the products of a given reaction. For example, DFT studies on the biosynthesis of various terpenoids have successfully elucidated complex reaction cascades involving carbocation intermediates. acs.orgacs.org Such studies can reveal whether proposed reaction mechanisms are energetically feasible and can help in understanding the origins of structural diversification in terpene biosynthesis. acs.org
The reactivity of unsaturated alcohols is influenced by the position of the double bond relative to the hydroxyl group. researchgate.net In the case of 4-hexen-1-ol, 5-methyl-2-methylene-, the presence of two double bonds offers multiple sites for electrophilic attack. The Molecular Electrostatic Potential (MEP) plots derived from DFT calculations can visualize the electron-rich and electron-poor regions of the molecule. For similar terpene alcohols, the area around the oxygen atom is typically the most electron-rich region, making it a likely site for electrophilic attack. dergipark.org.tr
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between molecules over time, MD can provide detailed information about the conformational flexibility and intermolecular interactions of 4-hexen-1-ol, 5-methyl-2-methylene-.
Due to the presence of single bonds in its carbon chain, 4-hexen-1-ol, 5-methyl-2-methylene- can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.
MD simulations can also be used to study the interactions of 4-hexen-1-ol, 5-methyl-2-methylene- with other molecules, such as solvents or biological macromolecules. For instance, simulations of short-chain alcohols in aqueous solutions have provided insights into their excess thermodynamic properties and the effect of alcohol concentration on the structure of water. researchgate.net Similarly, MD simulations have been used to investigate the structure and dynamics of mixtures of ionic liquids and alcohols, revealing how the addition of alcohols can weaken the hydrogen bond network of the ionic liquids. rsc.orgresearchgate.net
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are essential for structure elucidation. nih.govacdlabs.com For a novel or uncharacterized compound like 4-hexen-1-ol, 5-methyl-2-methylene-, computational prediction of its NMR spectrum can be a valuable tool for confirming its structure.
Various computational approaches, including quantum mechanics (QM) and machine learning (ML), are employed for NMR prediction. nih.gov QM methods, such as DFT, can provide accurate predictions but are computationally expensive, especially for large and flexible molecules. nih.govfrontiersin.org ML-based approaches, trained on large datasets of experimental NMR data, offer a much faster alternative with comparable accuracy. nih.gov These methods can predict ¹H and ¹³C chemical shifts based on the molecular structure, taking into account factors like solvent effects. nih.gov
The accuracy of these predictions can be high, with some deep learning algorithms achieving a mean absolute error of less than 0.10 ppm for ¹H chemical shifts. nih.gov Such accurate predictions can help in assigning experimental spectra and differentiating between possible isomers.
In Silico Screening for Potential Chemical Transformations
In silico screening involves the use of computational methods to screen large libraries of virtual compounds for their potential to undergo specific chemical transformations or to exhibit desired biological activities. This approach can accelerate the discovery of new reactions and applications for a given molecule.
For 4-hexen-1-ol, 5-methyl-2-methylene-, in silico screening could be used to explore its potential as a substrate in various catalytic reactions. For example, the reactivity of unsaturated alcohols in gold-catalyzed transformations has been a subject of interest, where the gold catalyst activates the carbon-carbon π-bonds. nih.gov Computational screening could help identify suitable catalysts and reaction conditions for selective transformations of the double bonds or the hydroxyl group in 4-hexen-1-ol, 5-methyl-2-methylene-.
Furthermore, given that many terpene alcohols and their derivatives exhibit interesting biological activities, in silico methods could be used to predict the potential of 4-hexen-1-ol, 5-methyl-2-methylene- as a therapeutic agent or as a fragrance component. nih.gov For instance, the oxidation of unsaturated alcohols can lead to the formation of valuable aldehydes and ketones. aem.azorientjchem.org Computational models could predict the feasibility and selectivity of such oxidation reactions.
Synthesis and Characterization of Derivatives and Analogues of 4 Hexen 1 Ol, 5 Methyl 2 Methylene
Alkene Functionalization: Epoxidation, Dihydroxylation, and Cyclopropanation Derivatives
The presence of two distinct olefinic systems in 5-methyl-2-methylenehex-4-en-1-ol—a terminal 1,1-disubstituted (exomethylene) double bond and an internal trisubstituted double bond—presents both a challenge and an opportunity for selective functionalization. The relative reactivity of these double bonds towards various reagents will dictate the outcome of the reaction.
Epoxidation: The selective epoxidation of one double bond over the other can be achieved by carefully choosing the epoxidizing agent and reaction conditions. Electron-rich alkenes are more susceptible to electrophilic attack by peroxy acids. In this case, the trisubstituted double bond is generally more electron-rich than the exomethylene group and would be expected to react preferentially.
| Reagent | Expected Major Product | Reaction Conditions |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 5-methyl-2-methylene-4,5-epoxyhexan-1-ol | Low temperature, inert solvent (e.g., CH₂Cl₂) |
| Titanium(IV) isopropoxide / (+)-Diethyl tartrate (Sharpless epoxidation) | (4R,5S)- or (4S,5R)-5-methyl-2-methylene-4,5-epoxyhexan-1-ol | Asymmetric epoxidation of the allylic alcohol moiety is not possible. However, kinetic resolution of a racemic mixture could be explored. |
Dihydroxylation: Similar to epoxidation, the dihydroxylation of the double bonds can be directed. Syn-dihydroxylation is typically achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).
| Reagent | Expected Major Product | Stereochemistry |
| Osmium tetroxide (catalytic), N-methylmorpholine N-oxide (NMO) | 5-methyl-2-methylenehexane-1,4,5-triol | syn-dihydroxylation of the more substituted double bond |
| Potassium permanganate (cold, dilute, basic) | 5-methyl-2-methylenehexane-1,4,5-triol | syn-dihydroxylation |
Cyclopropanation: The Simmons-Smith reaction, employing diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes to cyclopropanes. The less sterically hindered exomethylene double bond would be the more likely site of reaction.
| Reagent | Expected Major Product |
| Diiodomethane (CH₂I₂), Zinc-copper couple (Zn-Cu) | (2-(cyclopropyl)-5-methylhex-4-en-1-ol) |
Hydroxyl Functionalization: Ethers, Esters, and Urethanes of 4-Hexen-1-ol, 5-methyl-2-methylene-
The primary hydroxyl group of 5-methyl-2-methylenehex-4-en-1-ol is a versatile handle for the introduction of a wide range of functional groups through etherification, esterification, and urethane (B1682113) formation.
Ethers: The synthesis of ethers can be accomplished under either acidic or basic conditions. The Williamson ether synthesis, a reliable method proceeding via an Sₙ2 mechanism, is well-suited for this primary alcohol.
| Reaction Type | Reagents | Product Class |
| Williamson Ether Synthesis | 1. Sodium hydride (NaH) or other strong base2. Alkyl halide (R-X) | Alkyl ethers |
| Silylation | Trialkylsilyl chloride (e.g., TBDMSCl), Imidazole | Silyl ethers |
Esters: Esterification can be readily achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride.
| Reaction Type | Reagents | Product Class |
| Fischer Esterification | Carboxylic acid (R-COOH), Acid catalyst (e.g., H₂SO₄) | Carboxylic esters |
| Acylation | Acid chloride (R-COCl) or Anhydride ((RCO)₂O), Pyridine or other base | Carboxylic esters |
Urethanes: Urethanes, also known as carbamates, are typically formed by the reaction of an alcohol with an isocyanate. These derivatives are often crystalline solids and are useful for the characterization of liquid alcohols.
| Reaction Type | Reagents | Product Class |
| Urethane Formation | Isocyanate (R-N=C=O) | Urethanes (Carbamates) |
Chain Elongation and Functional Group Interconversion Strategies
The primary alcohol of 5-methyl-2-methylenehex-4-en-1-ol can serve as a starting point for chain elongation or conversion into other functional groups.
Chain Elongation: A common strategy for chain elongation involves converting the alcohol to a good leaving group, followed by nucleophilic substitution.
| Step | Reagents | Intermediate/Product |
| 1. Conversion to Leaving Group | p-Toluenesulfonyl chloride (TsCl), Pyridine | 5-methyl-2-methylenehex-4-en-1-yl tosylate |
| 2. Nucleophilic Substitution | Sodium cyanide (NaCN) | 6-methyl-3-methylenehept-5-enenitrile |
| 3. Hydrolysis of Nitrile | Aqueous acid (H₃O⁺) | 6-methyl-3-methylenehept-5-enoic acid |
Functional Group Interconversion: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or replaced by a halogen.
| Transformation | Reagents | Product |
| Oxidation to Aldehyde | Pyridinium (B92312) chlorochromate (PCC) | 5-methyl-2-methylenehex-4-enal |
| Oxidation to Carboxylic Acid | Jones reagent (CrO₃, H₂SO₄, acetone) | 5-methyl-2-methylenehex-4-enoic acid |
| Conversion to Alkyl Halide | Phosphorus tribromide (PBr₃) | 1-bromo-5-methyl-2-methylenehex-4-ene |
Synthesis of Stereoisomeric Analogues
The structure of 5-methyl-2-methylenehex-4-en-1-ol contains a stereogenic center at the C4-C5 double bond, allowing for the existence of (E) and (Z) isomers. The synthesis of specific stereoisomers would depend on the stereochemical control of the reactions used to create this double bond. For example, the Wittig reaction and its modifications can provide control over the geometry of the resulting alkene.
Furthermore, reactions at the exomethylene group can introduce a new chiral center at C2. For instance, asymmetric hydroboration-oxidation could lead to the formation of a chiral diol.
| Reaction | Reagents | Potential Stereoisomeric Products |
| Asymmetric Hydroboration-Oxidation | 1. Chiral borane (B79455) (e.g., Ipc₂BH)2. H₂O₂, NaOH | (R)- or (S)-5-methyl-2-(hydroxymethyl)hex-4-en-1-ol |
Incorporation of 4-Hexen-1-ol, 5-methyl-2-methylene- into Complex Natural Product Scaffolds
The unique arrangement of functional groups in 5-methyl-2-methylenehex-4-en-1-ol makes it a potentially valuable building block in the synthesis of complex natural products. The diene system is a substrate for Diels-Alder reactions, which would allow for the rapid construction of cyclic systems.
For example, the exomethylene group could act as the diene component in a Diels-Alder reaction with a suitable dienophile. Alternatively, the internal double bond could participate as the dienophile. The primary alcohol provides a handle for further synthetic manipulations after the core cyclic structure has been assembled. While no specific examples of the direct use of this compound in natural product synthesis are readily found, the structural motif of a substituted diene with an alcohol side chain is present in numerous terpenoid and polyketide natural products.
Applications of 4 Hexen 1 Ol, 5 Methyl 2 Methylene in Advanced Materials and Chemical Synthesis
Role as a Monomer in Polymer Chemistry
The presence of two distinct carbon-carbon double bonds in 4-Hexen-1-ol, 5-methyl-2-methylene- suggests its potential as a monomer for polymerization reactions. The exocyclic methylene (B1212753) group is particularly susceptible to radical polymerization, while the internal double bond and the hydroxyl group offer further possibilities for co-polymerization and post-polymerization functionalization.
Radical Polymerization of the Exocyclic Methylene Group
The exocyclic methylene group in 4-Hexen-1-ol, 5-methyl-2-methylene- is a key feature for its use in polymer science. While direct studies on the radical polymerization of this specific compound are not extensively documented, the behavior of other terpenes containing exo-methylene groups provides valuable insights. For instance, the radical polymerization of terpenoid-derived conjugated dienes with exo-methylene groups has been explored, although their homopolymerization can be slow. nih.gov The polymerization of such monomers typically proceeds via the radical addition to the methylene group. uliege.be The resulting polymers would feature the terpene backbone as a pendant group, potentially imparting unique thermal and physical properties to the material.
The hydroxyl group in 4-Hexen-1-ol, 5-methyl-2-methylene- could influence the polymerization process and the properties of the resulting polymer. It may participate in chain transfer reactions or require protection prior to polymerization to prevent unwanted side reactions.
Co-Polymerization with Diverse Olefinic Monomers
A more viable route for incorporating 4-Hexen-1-ol, 5-methyl-2-methylene- into polymers is through co-polymerization with other olefinic monomers. The co-polymerization of functionalized olefins is a well-established strategy to tailor the properties of polymers. mdpi.comgoogle.com.nanih.gov For example, the incorporation of polar monomers into polyolefin chains can significantly enhance properties such as adhesion, dyeability, and printability. mdpi.com
The hydroxyl functionality of 4-Hexen-1-ol, 5-methyl-2-methylene- makes it an attractive co-monomer for this purpose. Co-polymerization with ethylene (B1197577) or other alpha-olefins using transition metal catalysts could lead to the synthesis of functionalized polyolefins. thieme-connect.de The resulting copolymers would possess pendant hydroxyl groups, which can serve as sites for further chemical modifications, such as grafting other polymer chains or introducing other functional moieties. The synthesis of hydroxy-functionalized cyclic olefin copolymers has been achieved with high activity using specific titanium complexes. nih.gov
Precursor in the Synthesis of Specialty Chemicals and Intermediates
The chemical structure of 4-Hexen-1-ol, 5-methyl-2-methylene- allows it to serve as a versatile precursor for a range of specialty chemicals and intermediates. Its functional groups can be selectively transformed to generate a variety of derivatives. General applications in the synthesis of various organic compounds have been noted.
The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are valuable intermediates in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. Conversely, reduction of the double bonds can lead to saturated diols, which may find use as plasticizers or in the production of polyesters.
The exocyclic double bond is particularly reactive towards electrophilic addition reactions. For instance, hydration, halogenation, or hydroformylation would yield functionalized derivatives with altered properties and further synthetic utility. The enantioselective oxygenation of exocyclic methylene groups has been achieved using manganese porphyrin catalysts, suggesting a pathway to chiral building blocks. rsc.org
Use as a Building Block in Organic Synthesis for Fine Chemicals
In the realm of organic synthesis, 4-Hexen-1-ol, 5-methyl-2-methylene- can be utilized as a chiral building block for the synthesis of more complex molecules, including natural products and their analogues. Terpenes, in general, are recognized as valuable starting materials in synthetic organic chemistry due to their inherent stereochemistry. acs.org
The strategic manipulation of the functional groups in 4-Hexen-1-ol, 5-methyl-2-methylene- can lead to the construction of intricate carbon skeletons. For example, the hydroxyl group can direct oxidation or other transformations at specific positions within the molecule. nih.gov The double bonds can participate in various carbon-carbon bond-forming reactions, such as metathesis or Diels-Alder reactions, to build molecular complexity. The total synthesis of various terpenes has been a subject of significant research, highlighting their importance as synthetic targets and building blocks. nih.gov
Catalyst Ligand or Precursor in Organometallic Chemistry
The field of organometallic chemistry has seen a growing interest in the use of chiral ligands derived from natural products like terpenes for asymmetric catalysis. researchgate.netnih.govresearchgate.net The hydroxyl group and the olefinic moieties of 4-Hexen-1-ol, 5-methyl-2-methylene- offer potential coordination sites for metal centers.
Modification of the hydroxyl group to a phosphine, amine, or other coordinating group could transform the molecule into a chiral ligand. Such terpene-derived ligands have been successfully employed in a variety of metal-catalyzed reactions, including hydrogenation, hydroformylation, and allylic alkylation, often inducing high levels of enantioselectivity. researchgate.net The stereochemical information embedded in the terpene backbone can be effectively transferred to the catalytic process. acs.org While the direct use of 4-Hexen-1-ol, 5-methyl-2-methylene- as a ligand is not prominently reported, its structure represents a promising scaffold for the design and synthesis of new chiral ligands for organometallic catalysis. capes.gov.br
Environmental Fate and Transformation of 4 Hexen 1 Ol, 5 Methyl 2 Methylene
Photochemical Degradation Pathways in Atmospheric and Aquatic Environments
The photochemical degradation of 4-Hexen-1-ol, 5-methyl-2-methylene- is a critical process influencing its persistence in the environment. In the atmosphere, this degradation is primarily driven by reactions with photochemically generated oxidants, while in aquatic systems, direct photolysis can also play a role.
Atmospheric Degradation:
The atmospheric degradation of 4-Hexen-1-ol, 5-methyl-2-methylene- is expected to be rapid, primarily initiated by reactions with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) radicals (NO₃). Due to the presence of carbon-carbon double bonds, this compound is susceptible to attack by these oxidants.
Ozonolysis, the reaction with ozone, is another important atmospheric degradation pathway for unsaturated compounds. This reaction cleaves the double bonds, leading to the formation of carbonyl compounds and Criegee intermediates. These intermediates can further react to produce a variety of secondary pollutants, including organic acids and peroxy compounds.
During the nighttime, reactions with the nitrate radical (NO₃) can become a significant degradation pathway for unsaturated volatile organic compounds.
Aquatic Degradation:
In aquatic environments, the photochemical degradation of 4-Hexen-1-ol, 5-methyl-2-methylene- can occur through direct photolysis and indirect photo-oxidation. Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to its decomposition. The efficiency of this process is determined by the compound's absorption spectrum and its quantum yield. researchgate.netresearchgate.netnih.govmdpi.com
Indirect photo-oxidation is mediated by photochemically produced reactive species in the water, such as hydroxyl radicals, singlet oxygen, and peroxy radicals, which are generated from dissolved organic matter and other photosensitizers.
The table below summarizes the potential photochemical degradation pathways for 4-Hexen-1-ol, 5-methyl-2-methylene-.
| Environment | Degradation Pathway | Primary Reactants | Expected Outcome |
| Atmospheric | OH Radical Reaction | OH radicals | Formation of oxidized intermediates, fragmentation, potential for SOA formation. |
| Ozonolysis | Ozone (O₃) | Cleavage of double bonds, formation of carbonyls and Criegee intermediates. | |
| Nitrate Radical Reaction | Nitrate radicals (NO₃) | Nighttime degradation, formation of nitrooxy-organic compounds. | |
| Aquatic | Direct Photolysis | Solar Radiation (UV-A and UV-B) | Decomposition of the molecule, dependent on quantum yield. |
| Indirect Photo-oxidation | OH radicals, Singlet Oxygen | Oxidation of the molecule, formation of various degradation products. |
Biodegradation Mechanisms by Microorganisms
Biodegradation by microorganisms is a key process for the removal of 4-Hexen-1-ol, 5-methyl-2-methylene- from soil and water. As a naturally occurring monoterpene, various microorganisms have evolved enzymatic pathways to utilize it as a carbon and energy source.
Fungi, in particular, have demonstrated the ability to metabolize this compound. For instance, the fungus Rhizopus oryzae has been shown to transform (±)-lavandulol into several hydroxylated and epoxidized metabolites. This transformation is initiated either by hydroxylation at allylic methyl groups or by epoxidation of the double bonds.
The enzymatic machinery involved in the degradation of terpenes often includes oxidoreductases such as monooxygenases and dioxygenases, which introduce oxygen atoms into the molecule, and hydrolases that can cleave ester linkages if the compound is present as an ester derivative. nih.gov Microbial lipases can also be involved in the hydrolysis of lavandulyl acetate (B1210297) to lavandulol (B192245). nih.gov The initial enzymatic attacks make the molecule more polar and susceptible to further degradation through central metabolic pathways.
The table below outlines the known and potential biodegradation mechanisms for 4-Hexen-1-ol, 5-methyl-2-methylene-.
| Organism Type | Key Enzymes (Examples) | Initial Reactions | Subsequent Steps |
| Fungi (Rhizopus oryzae) | Cytochrome P450 monooxygenases, Epoxidases | Allylic hydroxylation, Epoxidation of double bonds | Further oxidation, ring opening of epoxides, leading to more polar compounds. |
| Bacteria (General) | Monooxygenases, Dioxygenases, Dehydrogenases | Oxidation of the primary alcohol to an aldehyde and then a carboxylic acid. | Beta-oxidation of the resulting fatty acid-like molecule. |
| General Microorganisms | Hydrolases, Lipases | Hydrolysis of lavandulyl acetate to lavandulol. | Entry of lavandulol into degradative pathways. |
Chemical Stability under Relevant Environmental Conditions
The chemical stability of 4-Hexen-1-ol, 5-methyl-2-methylene- under various environmental conditions, such as pH and temperature, influences its persistence and transformation pathways.
Hydrolysis:
As an alcohol, 4-Hexen-1-ol, 5-methyl-2-methylene- is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, acid- or base-catalyzed dehydration or rearrangement reactions could potentially occur, although specific data on the hydrolysis rate constants for this compound are limited. For many organic compounds, hydrolysis rates are pH-dependent. ies-ltd.ch
Thermal Stability:
Studies on lavender essential oil, which contains lavandulol, have shown that elevated temperatures in the presence of air can lead to a decrease in the content of certain terpenes, suggesting thermal degradation or oxidation. However, in the absence of oxygen, the stability is generally higher. The stability of the compound is also a factor in formulations, with nanoemulsions containing lavender oil showing good stability at lower temperatures but signs of phase separation at higher temperatures (e.g., 45°C). nih.gov
The following table summarizes the expected chemical stability of 4-Hexen-1-ol, 5-methyl-2-methylene- under different environmental conditions.
| Condition | Expected Stability | Potential Reactions |
| pH | Stable under neutral conditions (pH ~7). | Potential for acid- or base-catalyzed reactions at extreme pH values. |
| Temperature | Moderately stable at ambient temperatures. | Degradation may be accelerated at elevated temperatures, especially in the presence of oxygen. |
Byproduct Formation and Environmental Metabolites
The degradation of 4-Hexen-1-ol, 5-methyl-2-methylene- in the environment leads to the formation of various byproducts and metabolites. The nature of these products depends on the degradation pathway.
Photochemical Degradation Byproducts:
Atmospheric oxidation is expected to produce a complex mixture of smaller, more oxidized compounds. The reaction with OH radicals can lead to the formation of aldehydes, ketones, and carboxylic acids. Ozonolysis would result in the cleavage of the double bonds, forming smaller carbonyl compounds.
Biodegradation Metabolites:
Microbial transformation can lead to a range of metabolites. The biotransformation of (±)-lavandulol by Rhizopus oryzae has been shown to produce the following metabolites:
2-((3,3-dimethyloxiran-2-yl)methyl)-3-methylbut-3-en-1-ol
2-methyl-5-(prop-1-en-2-yl)hex-2-ene-1,6-diol
2-methyl-5-(prop-1-en-2-yl)hexane-1,6-diol
2-(3-methylbut-2-enyl)-3-methylenebutane-1,4-diol
5-methyl-2-(2-methyloxiran-2-yl)hex-4-en-1-ol
These metabolites are generally more polar than the parent compound due to the introduction of hydroxyl or epoxide functional groups.
The table below lists the known and expected byproducts and metabolites of 4-Hexen-1-ol, 5-methyl-2-methylene- degradation.
| Degradation Pathway | Example Byproducts/Metabolites | Chemical Nature |
| Atmospheric Oxidation | Aldehydes, Carboxylic acids | Smaller, more oxidized volatile compounds. |
| Biodegradation (Fungal) | 2-((3,3-dimethyloxiran-2-yl)methyl)-3-methylbut-3-en-1-ol, 2-methyl-5-(prop-1-en-2-yl)hex-2-ene-1,6-diol, etc. | Hydroxylated and epoxidized derivatives. |
Future Research Directions and Emerging Opportunities for 4 Hexen 1 Ol, 5 Methyl 2 Methylene
Development of Novel Stereoselective Synthetic Routes
The precise three-dimensional arrangement of atoms in a molecule is critical to its function, particularly in pharmaceuticals and fragrances. Future research will undoubtedly focus on developing new, highly efficient methods for the stereoselective synthesis of specific isomers of 4-Hexen-1-ol, 5-methyl-2-methylene- and its parent compound, lavandulol (B192245).
Current synthetic strategies provide a strong foundation. For instance, a patented Claisen rearrangement pathway using 2-methyl-3-buten-2-yl 3-methyl-2-butenoate as a starting material has shown high conversion efficiency. This method involves deprotonation with reagents like 1,1,1,3,3,3-hexamethyldisilazane (HMDS) and an isopropylmagnesium bromide Grignard reagent, achieving 78–85% conversion. Other established routes include those involving Grignard reagent intermediates and the stannolysis of allylic sulphones followed by hydroxymethylation. vulcanchem.comrsc.org
Emerging research directions will likely build upon these principles while introducing novel catalytic systems. One promising area is the use of chiral catalysts to control the formation of specific enantiomers. For example, proline-catalyzed asymmetric α-aminooxylation has been successfully applied to the synthesis of (R)- and (S)-lavandulol, demonstrating the power of organocatalysis in achieving high stereoselectivity. acs.org Future work could explore other organocatalytic systems or transition-metal complexes that can enforce stereocontrol during C-C bond formation or functional group manipulation, leading to more direct and atom-economical routes to desired isomers.
Table 1: Comparison of Selected Synthetic Methods for Related Terpenols
| Method | Key Reagents | Reported Yield | Key Features |
|---|---|---|---|
| Claisen Rearrangement | HMDS, i-PrMgBr | 78-85% | High conversion efficiency; requires specific silylating agents. |
| Allyl Transfer | Allylic sulphones, Trioxan-BF₃·OEt₂ | Moderate | Involves transfer from sulfur to tin intermediates. rsc.org |
| Asymmetric α-Aminooxylation | Proline catalyst | Good | Organocatalytic approach enabling high enantioselectivity. acs.org |
Exploration of Underutilized Reactivity Profiles
The reactivity of 4-Hexen-1-ol, 5-methyl-2-methylene- is traditionally associated with its primary alcohol and alkene functionalities, which readily undergo oxidation, reduction, and substitution reactions. However, significant opportunities lie in exploring less conventional transformations that leverage the interplay between its multiple reactive sites.
Future research could investigate:
Intramolecular Cyclizations: The molecule's linear structure with strategically placed double bonds and a hydroxyl group is ideal for catalyzed intramolecular reactions to form novel cyclic ethers or carbocycles, which are valuable skeletons in natural product synthesis.
Tandem Reactions: Designing one-pot reactions where multiple transformations occur sequentially. For instance, a hydroformylation of the methylene (B1212753) group followed by an intramolecular condensation could yield complex heterocyclic structures.
Thermal Isomerization: Studies on related terpenes like α-pinene have shown that supercritical alcohols can be used as a medium for thermal isomerization, influencing reaction rates and selectivity. researchgate.netdntb.gov.ua Investigating the behavior of 4-Hexen-1-ol, 5-methyl-2-methylene- under such conditions could unlock pathways to new structural isomers with unique properties.
Enzymatic Transformations: The biotransformation of terpenes by microorganisms offers a powerful tool for selective modifications. nih.gov Research into enzymes like dehydrogenases or isomerases that can act on this specific substrate could lead to the production of high-value derivatives that are difficult to obtain through traditional chemistry. nih.gov
Integration into Sustainable Chemical Processes and Green Chemistry Methodologies
The shift towards a bio-based economy necessitates the development of sustainable chemical processes. 4-Hexen-1-ol, 5-methyl-2-methylene-, as a terpene-related structure, is well-positioned to be a key player in this transition.
A significant emerging opportunity is its production via microbial biosynthesis. Researchers have successfully engineered Escherichia coli for the de novo biosynthesis of lavandulol, demonstrating a viable and sustainable alternative to petrochemical-based synthesis or inefficient plant extraction. biorxiv.org This work establishes a microbial platform that could be optimized for industrial-scale production of this and related monoterpenes. biorxiv.org
Further integration into green chemistry frameworks could involve:
Use of Greener Solvents: Exploring water or supercritical fluids as reaction media to replace traditional volatile organic solvents. researchgate.netacademie-sciences.fr Studies on lavender oil extraction have highlighted how techniques using water as a solvent can be optimized to improve yield and reduce environmental impact. academie-sciences.frresearchgate.net
Renewable Feedstocks: Utilizing biomass-derived starting materials for chemical synthesis, aligning with the principles of a circular economy. researchgate.net
Catalysis over Stoichiometric Reagents: Focusing on catalytic methods (organo-, bio-, or metal-catalysis) to minimize waste and energy consumption.
Table 2: Green Chemistry Approaches for Terpenoid Production & Transformation
| Approach | Description | Example/Potential Application |
|---|---|---|
| Microbial Biosynthesis | Using engineered microorganisms like E. coli to produce terpenes from simple sugars. | De novo synthesis of lavandulol, establishing a sustainable production platform. biorxiv.org |
| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or supercritical CO₂. | Microwave-assisted steam distillation of lavender using water reduces by-product formation and energy use. academie-sciences.fr |
Advanced Materials Science Applications and Polymer Development
While traditionally used in fragrances, the structural features of 4-Hexen-1-ol, 5-methyl-2-methylene- offer untapped potential in materials science. The presence of a polymerizable alkene group and a hydroxyl group for further functionalization makes it an attractive candidate as a bio-based monomer.
Although direct polymerization of this specific compound is not widely reported, research on similar terpenes provides a clear roadmap. For example, α-pinene, a major component of turpentine, has been successfully transformed into various monomers and polymerized to create bio-based polyesters and other novel polymers. diva-portal.org These terpene-based polymers can exhibit valuable properties like semi-crystallinity and can be crosslinked to form robust networks. diva-portal.org
Future research opportunities include:
Synthesis of Novel Monomers: Converting 4-Hexen-1-ol, 5-methyl-2-methylene- into acrylate (B77674) or methacrylate (B99206) esters, which can then be polymerized via free-radical or controlled polymerization techniques.
Development of Bio-based Polyesters: Using the alcohol functionality in polycondensation reactions with bio-derived diacids to create new classes of polyesters with unique thermal and mechanical properties.
Functional Coatings and Films: The esterification of terpene alcohols has been shown to yield compounds with specific functionalities, such as skin penetration enhancers. nih.gov This principle could be extended to create functional surfaces, where the terpene moiety provides a biodegradable backbone.
Computational Chemistry Driven Discovery of New Transformations
Computational chemistry is an increasingly powerful tool for predicting reaction outcomes and discovering novel chemical transformations, reducing the need for extensive empirical experimentation.
For a molecule like 4-Hexen-1-ol, 5-methyl-2-methylene-, computational methods can provide deep insights. Density Functional Theory (DFT) analyses, for instance, can be used to model the mechanisms of thermal decomposition or isomerization reactions, helping to identify the most likely products and the conditions required to form them. thegoodscentscompany.com Software like COSMO-RS can be employed to understand and predict the behavior of the molecule in different solvents, which is crucial for designing green extraction and reaction protocols. academie-sciences.frresearchgate.net
Emerging opportunities in this domain include:
Predicting Reaction Pathways: Using computational modeling to screen potential catalysts and reaction conditions for novel transformations, such as the intramolecular cyclizations or tandem reactions mentioned earlier.
Understanding Enzyme Mechanisms: Modeling the active site of enzymes to understand how they interact with the substrate. This knowledge can guide protein engineering efforts to create biocatalysts with enhanced activity or altered selectivity for producing specific target molecules. nih.gov
Designing Smart Materials: Predicting the properties of polymers derived from this monomer, allowing for the in silico design of materials with desired characteristics before their synthesis is attempted in the lab.
By leveraging these computational tools, researchers can accelerate the discovery process, focusing experimental efforts on the most promising avenues for innovation.
Q & A
Basic Research Question
- NMR spectroscopy : ¹H-NMR distinguishes stereoisomers (e.g., trans vs. cis) via coupling constants and chemical shifts, as demonstrated in the structural elucidation of 5-Hexen-1-ol .
- Chromatography : GC-MS or HPLC resolves mixtures (e.g., tetrahydropyran/tetrahydrofuran products from (E)-4-Hexen-1-ol reactions) .
- Thermodynamic profiling : Joback group contribution methods predict viscosity (η = 0.0002123–0.0030324 Pa·s) and other physical properties for derivatives like (Z)-4-Hexen-1-ol acetate .
How do stereochemical differences in 4-Hexen-1-ol isomers impact bioactivity in pharmacological studies?
Advanced Research Question
In lavender oil, 4-Hexen-1-ol derivatives (e.g., 5-methyl-2-(1-methylethenyl)-) modulate antiemetic effects via olfactory pathways. Key findings include:
- Target interaction : Molecular docking suggests binding to cAMP pathway targets (e.g., BRAF, PDE) .
- Stereochemical specificity : (R)-isomers may exhibit enhanced bioactivity due to chiral recognition in receptor binding .
- In vivo validation : Behavioral assays in model organisms (e.g., rodents) correlate stereochemistry with efficacy .
What safety protocols are essential for handling 4-Hexen-1-ol in laboratory settings?
Basic Research Question
- Hazard mitigation : Use fume hoods to avoid inhalation (GHS H319/H335) and wear nitrile gloves to prevent dermal exposure .
- Emergency response : For eye contact, rinse with water for ≥15 minutes; for ingestion, avoid inducing vomiting and seek medical aid .
- Storage : Store in airtight containers away from oxidizers, with flammability precautions (Category 4 flammable liquid) .
What computational methods elucidate reaction pathways of 4-Hexen-1-ol in organometallic catalysis?
Advanced Research Question
- DFT calculations : Map energy profiles for nucleophilic attack (e.g., O→C cyclization) and reductive elimination steps, identifying rate-determining barriers (ΔG‡ ~18 kcal/mol) .
- Transition state analysis : Compare C···O bond distances (2.335 Å for 6-endo vs. 2.012–2.043 Å for 5-exo) to assess pathway feasibility .
- Solvent effects : Continuum solvation models (e.g., SMD) evaluate solvent polarity impacts on regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
